molecular formula C9H8Cl2N2O B1436415 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride CAS No. 2060034-33-3

2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride

Cat. No. B1436415
M. Wt: 231.08 g/mol
InChI Key: BWTKPHOADRDHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride (2-CMOP-HCl) is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 236.6 g/mol, and is soluble in both water and organic solvents. 2-CMOP-HCl has been used as a reagent in organic synthesis and as a catalyst in various reactions. It has also been studied for its potential applications in biochemistry and physiology, and in the field of drug development.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of 2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride in synthesizing N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines through nucleophilic substitution reactions. These reactions facilitate the creation of previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives, showcasing the compound's versatility in producing novel heterocyclic frameworks (Palamarchuk et al., 2019).

Intermediate in Drug Synthesis

The compound also serves as an intermediate in the modified synthesis of other chemically significant compounds. For example, it has been used in the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in producing Dexlansoprazole, a medication for gastroesophageal reflux disease (GERD). This process highlights the compound's role in streamlining the synthesis of pharmaceutical intermediates while employing green chemistry principles to enhance sustainability and efficiency (Gilbile et al., 2017).

Molecular Structure Studies

Investigations into the molecular structures of related hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical have provided insights into the relationship between crystal-stacking structures and magnetic properties. These studies contribute to our understanding of material science, particularly in designing materials with specific magnetic behaviors (Yong et al., 2013).

Development of Antibacterial Agents

Research into novel heterocyclic compounds containing a sulfonamido moiety, synthesized from precursors including chloromethyl pyridine derivatives, has shown potential in creating new antibacterial agents. This underscores the compound's role in developing pharmaceuticals aimed at combating bacterial infections (Azab et al., 2013).

properties

IUPAC Name

4-(chloromethyl)-2-pyridin-2-yl-1,3-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O.ClH/c10-5-7-6-13-9(12-7)8-3-1-2-4-11-8;/h1-4,6H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTKPHOADRDHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CO2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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